molecular formula C13H24N2 B5013443 N'-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N,N'-trimethylethane-1,2-diamine

N'-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5013443
M. Wt: 208.34 g/mol
InChI Key: GHRVLKSXCNMHCF-UHFFFAOYSA-N
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Description

N’-(2-bicyclo[221]hept-5-enylmethyl)-N,N,N’-trimethylethane-1,2-diamine is a complex organic compound characterized by its bicyclic structure

Properties

IUPAC Name

N'-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-14(2)6-7-15(3)10-13-9-11-4-5-12(13)8-11/h4-5,11-13H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRVLKSXCNMHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N,N’-trimethylethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with trimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N’-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which N’-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N,N’-trimethylethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N,N’-trimethylethane-1,2-diamine is unique due to its trimethylamine moiety, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and biological activities.

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